(4-pyrrolidin-1-ylphenyl)boronic Acid
Description
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Properties
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBXPPPIFWGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-pyrrolidin-1-ylphenyl)boronic acid CAS number 229009-41-0
CAS Number: 229009-41-0 Document Type: Technical Guide & Application Protocol Version: 1.0
Executive Summary
(4-Pyrrolidin-1-ylphenyl)boronic acid (CAS 229009-41-0) is a specialized organoboron building block characterized by a strong electron-donating pyrrolidine moiety at the para position of the phenyl ring.[1] Unlike simple phenylboronic acids, this compound exhibits unique electronic "push-pull" characteristics that make it invaluable in two distinct fields: Medicinal Chemistry , where it serves as a vector for introducing the solubility-enhancing pyrrolidine pharmacophore, and Materials Science , where it acts as a donor unit in intramolecular charge transfer (ICT) fluorescent sensors.
This guide addresses the specific handling requirements dictated by its electron-rich nature, specifically mitigating the risk of protodeboronation during cross-coupling reactions.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The molecule consists of a boronic acid headgroup capable of reversible covalent bonding (with diols) and irreversible C-C bond formation (Suzuki-Miyaura), coupled to a lipophilic, basic pyrrolidine tail.
Datasheet Summary
| Property | Specification |
| Chemical Name | (4-Pyrrolidin-1-ylphenyl)boronic acid |
| CAS Number | 229009-41-0 |
| Molecular Formula | C₁₀H₁₄BNO₂ |
| Molecular Weight | 191.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |
| pKa (Boronic Acid) | ~9.2 (Higher than PhB(OH)₂ due to electron donation) |
| Electronic Character | Electron-Rich (Nucleophilic aromatic ring) |
Structural Analysis
The nitrogen atom in the pyrrolidine ring possesses a lone pair that conjugates with the phenyl
-
Implication: The C-B bond is more labile than in electron-deficient systems, requiring specific buffering conditions during catalysis to prevent hydrolysis (protodeboronation).
Synthetic Architecture
Production of CAS 229009-41-0 generally follows two primary pathways. The choice depends on scale and functional group tolerance.
Pathway A: Cryogenic Lithiation (Scale-Up Preferred)
This is the classical route utilizing the halogen-lithium exchange.
-
Precursor: 1-(4-Bromophenyl)pyrrolidine.
-
Reagent: n-Butyllithium (n-BuLi) at -78°C.
-
Electrophile: Triisopropyl borate (B(OiPr)₃).
-
Workup: Acidic hydrolysis.
Pathway B: Pd-Catalyzed Borylation (Miyaura)
Preferred when the substrate contains sensitive groups that cannot withstand n-BuLi.
-
Reagent: Bis(pinacolato)diboron (B₂pin₂).
-
Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/PCy₃.
-
Post-Process: The resulting pinacol ester is often used directly or hydrolyzed to the free acid (229009-41-0) using NaIO₄/HCl.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing and isolating the target compound.
Figure 1: Dual synthetic pathways for CAS 229009-41-0. Route A is cost-effective for bulk; Route B is milder.
Critical Reactivity: The Protodeboronation Challenge
As a Senior Application Scientist, it is crucial to highlight that electron-rich boronic acids are prone to protodeboronation .
Mechanism of Instability
In basic aqueous media (standard Suzuki conditions), the boronic acid forms a boronate anion [Ar-B(OH)₃]⁻. For CAS 229009-41-0, the pyrrolidine ring pumps electron density into the ring, stabilizing the protonation at the ipso-carbon. This leads to C-B bond cleavage, yielding the byproduct 1-phenylpyrrolidine (deboronated arene) rather than the coupled product.
Key Insight: The rate of protodeboronation is often faster than the rate of transmetallation if the palladium catalyst is not sufficiently active.
Mitigation Strategy
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to accelerate the transmetallation step, outpacing the decomposition.
-
Base Selection: Switch from strong bases (K₂CO₃, NaOH) to milder, non-aqueous bases (K₃PO₄) or use anhydrous conditions with fluoride activation (CsF).
Applications in Drug Discovery & Materials[5][8][11]
Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" in drug design. Using CAS 229009-41-0 allows for the modular attachment of this scaffold to aryl halides via Suzuki coupling.
-
Solubility: The basic nitrogen (pKa of conjugate acid ~11) improves aqueous solubility of lipophilic drugs.
-
Targeting: Pyrrolidine moieties frequently interact with hydrophobic pockets in GPCRs and Kinases (e.g., JAK inhibitors).
Materials Science (Fluorescence)
This molecule acts as a "Donor" (D) in Donor-Acceptor (D-A) systems.
-
Reaction: Coupling 229009-41-0 with an electron-deficient acceptor (e.g., benzothiadiazole).
-
Result: Intramolecular Charge Transfer (ICT) fluorophores used for lipid droplet imaging or viscosity sensing.
Validated Experimental Protocol
Protocol: Optimized Suzuki-Miyaura Coupling for Electron-Rich Boronic Acids. Objective: Couple CAS 229009-41-0 with an aryl chloride while minimizing protodeboronation.
Reagents
-
(4-Pyrrolidin-1-ylphenyl)boronic acid (1.2 equiv)
-
Aryl Chloride substrate (1.0 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[2]
-
Ligand: XPhos (4 mol%) – Critical for this substrate.
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology
-
Pre-complexation: In a reaction vial, dissolve Pd₂(dba)₃ and XPhos in a small volume of dioxane. Stir at room temperature for 5 minutes to generate the active Pd(0)-L species.
-
Charging: Add the aryl chloride, (4-pyrrolidin-1-ylphenyl)boronic acid, and solid K₃PO₄ to the vial.
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes. Oxygen exclusion is vital to prevent homocoupling.
-
Reaction: Add the remaining solvent (degassed). Heat the mixture to 80-100°C for 2-4 hours.
-
Note: Monitor by TLC/LCMS. If deboronation (Ph-Pyrrolidine mass) is observed, lower temperature to 60°C and increase catalyst load.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Visualization: Catalytic Cycle & Competition
The diagram below illustrates the competition between the productive cycle and the destructive deboronation pathway.
Figure 2: Suzuki catalytic cycle highlighting the critical competition between transmetallation and protodeboronation for electron-rich substrates.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
Sigma-Aldrich. (2024). "Product Specification: (4-Pyrrolidin-1-ylphenyl)boronic acid."
Sources
Technical Monograph: Spectroscopic Characterization of (4-Pyrrolidin-1-ylphenyl)boronic Acid
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for (4-pyrrolidin-1-ylphenyl)boronic acid , a critical intermediate in medicinal chemistry often utilized for Suzuki-Miyaura cross-couplings to introduce the pyrrolidine pharmacophore.
Unlike simple organic molecules, the characterization of this compound is complicated by the boronic acid-boroxine equilibrium and the quadrupole moment of the boron nucleus. This guide moves beyond simple peak listing to explain the causality behind the spectral features, ensuring researchers can distinguish between a pure sample, a dehydrated anhydride, and a degraded protodeboronated byproduct.
Structural Analysis & Compound Profile
The molecule consists of a phenyl ring substituted at the para positions with an electron-rich pyrrolidine ring and an electron-deficient boronic acid group. This "push-pull" electronic system significantly influences the chemical shifts in NMR.
Characterization Workflow
The following directed acyclic graph (DAG) outlines the logical flow for validating the identity and purity of the compound, prioritizing non-destructive techniques first.
Figure 1: Strategic workflow for the spectroscopic validation of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Critical Protocol Note: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides (boroxines).[1]
-
Solvent Choice: DMSO-d₆ is the required solvent. It forms hydrogen bonds with the B(OH)₂ protons, stabilizing the monomeric acid form and preventing boroxine formation, which is common in non-polar solvents like CDCl₃ [1].
-
Water Suppression: Samples often contain water. Do not use D₂O exchange immediately, as it will wash out the diagnostic B(OH)₂ signal.
¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum exhibits a classic AA'BB' aromatic system due to the 1,4-substitution pattern, superimposed with aliphatic pyrrolidine signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 7.80 – 7.90 | Broad Singlet | 2H | B(OH)₂ | Exchangeable protons; broadness indicates H-bonding or exchange. |
| 7.60 – 7.65 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (Ortho to B) | Deshielded by the electron-withdrawing empty p-orbital of Boron. |
| 6.50 – 6.55 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (Ortho to N) | Shielded by the mesomeric electron donation from the Pyrrolidine Nitrogen. |
| 3.25 – 3.35 | Multiplet (m) | 4H | Pyr-N-CH ₂ | Deshielded by proximity to Nitrogen (α-position). |
| 1.90 – 2.00 | Multiplet (m) | 4H | Pyr-C-CH ₂ | Aliphatic protons (β-position) in the ring. |
¹³C NMR Data (100 MHz, DMSO-d₆)
The Boron Quadrupole Effect: The carbon directly attached to boron (C-ipso) is often not observed or appears as a very broad, low-intensity hump due to the scalar coupling with the quadrupolar boron nuclei (¹⁰B and ¹¹B) and rapid relaxation [2].
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 149.5 | Quaternary (Cq) | C-N (Ar) | Deshielded by Nitrogen attachment. |
| 135.8 | Methine (CH) | C-Ortho to B | |
| 120.0 - 125.0 | Quaternary (Cq) | C-B (Ar) | Often invisible or extremely broad (Quadrupolar broadening). |
| 110.5 | Methine (CH) | C-Ortho to N | Shielded by resonance donation. |
| 47.2 | Methylene (CH₂) | Pyr-N-CH ₂ | |
| 25.0 | Methylene (CH₂) | Pyr-C-CH ₂ |
Mass Spectrometry (MS)[4][5][6]
Mass spectrometry of boronic acids requires careful interpretation due to the natural abundance of boron isotopes: ¹⁰B (~20%) and ¹¹B (~80%).
Ionization Technique
-
ESI (Electrospray Ionization): Recommended mode is Positive (+) or Negative (-).
-
Note: In protic solvents (MeOH/H₂O) used for MS, the compound may form boronate esters with the solvent (e.g., M + 14 for methyl ester formation).
Diagnostic Signals (ESI+)
| m/z Value | Ion Identity | Description |
| 192.1 | [M+H]⁺ (¹¹B) | The molecular ion containing the major boron isotope. |
| 191.1 | [M+H]⁺ (¹⁰B) | The isotope peak. Key Validator: The intensity ratio of 191:192 should be approximately 1:4 . |
| 174.1 | [M - OH + H]⁺ | Loss of water (dehydration fragment). |
| 147.1 | [M - B(OH)₂ + H]⁺ | Protodeboronation (loss of the boronic acid group), leaving N-phenylpyrrolidine. |
Infrared Spectroscopy (FT-IR)
IR is particularly useful for assessing the hydration state (Acid vs. Boroxine).
-
3200 – 3400 cm⁻¹: Broad, strong O-H stretching .
-
Diagnostic: A sharp reduction in this band accompanied by the emergence of bands at ~1350 cm⁻¹ suggests dehydration to the boroxine [3].
-
-
1605 cm⁻¹: Aromatic C=C stretching (enhanced intensity due to polarization by N and B).
-
1300 – 1380 cm⁻¹: B-O stretching . Strong absorption characteristic of boronic acids.
-
1100 – 1150 cm⁻¹: C-N stretching (Ar-N).
Stability & Handling: The Boroxine Equilibrium[3][7]
A common pitfall in characterizing this compound is the dynamic equilibrium between the monomeric acid and the trimeric anhydride (boroxine). This is driven by entropy and water removal.
Figure 2: The reversible dehydration of boronic acids. In NMR, this can manifest as dual peaks if the exchange is slow on the NMR timescale, or weighted average shifts if fast.
Storage Protocol: To maintain the monomeric form (essential for consistent stoichiometry in reactions):
-
Store at 2–8°C .
-
Keep in a tightly sealed container to prevent fluctuating humidity levels.
-
If the boroxine content is high (determined by IR/NMR), the sample can be "re-hydrated" by recrystallization from an aqueous solvent system (e.g., THF/Water).
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.
-
Pelecanou, M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository.
-
Tokunaga, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. CLOCKSS Archive.
-
Storey, C. J., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[1][5][3][6] University of Edinburgh Research Explorer.
Technical Assessment: Lewis Acidity & Reactivity Profile of (4-pyrrolidin-1-ylphenyl)boronic Acid
The following technical guide details the physicochemical profile, Lewis acidity modulation, and experimental utility of (4-pyrrolidin-1-ylphenyl)boronic acid .
Executive Summary
(4-pyrrolidin-1-ylphenyl)boronic acid (CAS: 229009-41-0) represents a specialized class of "push-pull" organoboron compounds. Unlike unsubstituted phenylboronic acid (PBA), this molecule features a para-situated pyrrolidine moiety—a potent electron-donating group (EDG).[1]
This structural modification fundamentally alters the Lewis acidity of the boron center.[1] While typical boronic acids exhibit a pKa (ionization to the tetrahedral boronate) of ~8.8, the strong mesomeric donation from the pyrrolidine nitrogen increases electron density at the boron atom, theoretically suppressing its electrophilicity and raising the pKa (making it a weaker Lewis acid in its neutral state).[1] However, this molecule exhibits a pH-switchable dual nature : protonation of the pyrrolidine nitrogen at low pH converts the substituent from a donor to a strong acceptor, dramatically reactivating the boron center.[1]
This guide provides a mechanistic breakdown of these electronic effects, validated synthesis protocols, and self-verifying characterization methods for researchers in medicinal chemistry and sensor development.[1]
Electronic Landscape & Lewis Acidity Modulation[1]
The Lewis acidity of a boronic acid is defined by the ability of the empty
The "Push-Pull" Mechanism
In (4-pyrrolidin-1-ylphenyl)boronic acid, the pyrrolidine ring acts as a
-
Neutral State (pH > 6): The nitrogen injects electron density (
effect).[1] This satisfies the electron deficiency of the boron -orbital partially via the -system, rendering it less electrophilic.[1]-
Result: Reduced Lewis Acidity (
decreases, pKa increases).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Protonated State (pH < 5): The nitrogen becomes an ammonium cation (
).[1] It loses its donor ability and exerts a strong inductive electron-withdrawing effect ( ).[1]-
Result: Enhanced Lewis Acidity (
increases, pKa decreases).
-
Diagram: Electronic Modulation Pathway
The following logic flow illustrates how the protonation state of the pyrrolidine regulates the reactivity of the boron center.
Figure 1: Mechanistic flow showing how pH toggles the electronic influence of the pyrrolidine group on the boron center.
Estimated Physicochemical Constants
While specific experimental constants for this derivative are sparse in aggregated databases, they can be accurately estimated using Hammett relationships derived from extensive boronic acid datasets.[1][2]
Hammett Equation Application:
-
Parent (
): pKa 8.8[1][3][4][5] -
Reaction Constant (
): 2.1 (for equilibria involving hydroxide addition to boron).[1] -
Substituent Constant (
for Pyrrolidine): (approximated by N(Me) ).[1]
| Property | Value / Estimation | Context |
| Parent Lewis Acidity (pKa) | 8.8 | Phenylboronic acid baseline.[3][4] |
| Estimated pKa | 10.5 ± 0.3 | Due to strong electron donation from pyrrolidine.[1] |
| Rehybridization | Occurs upon binding | |
| Solubility | Low in neutral water; High in acid/base | Zwitterionic character possible near neutral pH.[1] |
| Fluorescence | Likely ICT (Intramolecular Charge Transfer) | "Push-Pull" structure suggests fluorescence sensitivity to binding.[1] |
Validated Synthesis Protocol
To ensure high purity and avoid catalyst poisoning by the amine, the Miyaura Borylation of the corresponding aryl bromide is the preferred route over direct lithiation, which can be incompatible with certain functional groups without protection.[1]
Step-by-Step Methodology
Reaction: 1-(4-bromophenyl)pyrrolidine +
Protocol:
-
Precursor Preparation:
-
Synthesize 1-(4-bromophenyl)pyrrolidine via nucleophilic aromatic substitution: reflux 1-bromo-4-fluorobenzene with pyrrolidine in DMSO with
.
-
-
Borylation (The "Miyaura" Step):
-
Charge a dry Schlenk flask with 1-(4-bromophenyl)pyrrolidine (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).[1] -
Add dry 1,4-dioxane (0.2 M concentration).[1]
-
Degas via
sparging for 15 minutes. -
Add
(0.03 equiv) and heat to 85°C for 12 hours. -
Checkpoint: Monitor disappearance of bromide by TLC or LC-MS.
-
-
Deprotection (Pinacol Cleavage):
-
Purification:
Synthesis Workflow Diagram
Figure 2: Synthetic route illustrating the conversion of aryl halide precursors to the final boronic acid via pinacol ester.
Experimental Characterization of Lewis Acidity
To validate the Lewis acidity in your specific buffer system, avoid simple potentiometric titrations as they can be ambiguous with zwitterions.[1] Use the Spectrophotometric Titration Method (Self-Validating).
Spectrophotometric Titration Protocol
This method relies on the change in UV-Vis absorbance as the geometry changes from trigonal planar (
-
Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 6.0 to 12.0 (ionic strength
M NaCl).[1] -
Stock Solution: Dissolve the compound in MeOH (or minimal DMSO) to create a 10 mM stock.
-
Measurement:
-
Dilute stock into each buffer (final conc.
).[1][7] -
Record UV spectra (200–400 nm).[1]
-
The "Push-Pull" system will likely show a Charge Transfer (CT) band.[1]
-
As pH increases and
binds, the boron rehybridizes, breaking the conjugation with the empty p-orbital.[1] This will cause a hypsochromic shift (blue shift) or disappearance of the CT band.[1]
-
-
Data Analysis:
References
-
Electronic Effects on Boronic Acids : Struct. Chem. 2022, 33, 1235.[1] (Discusses Hammett correlations in substituted phenylboronic acids).
-
Miyaura Borylation Methodology : J. Org.[1] Chem. 1995, 60, 7508.[1] Link[1]
-
Pyrrolidine as a Scaffold : Molecules 2020, 25(9), 2092.[1] Link
-
Boronic Acid pKa Determination : J. Pharm. Sci. 2018, 107, 2831.[1] (Detailed protocols for acidity constants).
-
General Boronic Acid Properties : Hall, D. G.[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH, 2011.
Sources
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [ouci.dntb.gov.ua]
- 3. (4-PYRROLIDIN-1-YLPHENYL)BORONIC ACID | 229009-41-0 [amp.chemicalbook.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemscene.com [chemscene.com]
The Emerging Therapeutic Potential of (4-pyrrolidin-1-ylphenyl)boronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Promise
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with diverse biological activities is a perpetual endeavor. The (4-pyrrolidin-1-ylphenyl)boronic acid core represents a fascinating convergence of two privileged pharmacophores: the versatile pyrrolidine ring and the functionally dynamic phenylboronic acid moiety. While extensive research has independently validated the therapeutic potential of both pyrrolidine-containing compounds and various boronic acid derivatives, the synergistic biological activities of their combined scaffold remain a largely unexplored frontier. This technical guide aims to bridge this gap by providing a comprehensive overview of the potential biological activities of (4-pyrrolidin-1-ylphenyl)boronic acid derivatives, drawing upon established principles and experimental evidence from related compound classes. For researchers, scientists, and drug development professionals, this document serves as both a foundational resource and a roadmap for future investigations into this promising class of molecules.
The Architectural Rationale: A Fusion of Functionality
The (4-pyrrolidin-1-ylphenyl)boronic acid scaffold is a composite of distinct chemical entities, each contributing to its potential as a biologically active agent.
-
The Pyrrolidine Ring: This five-membered nitrogen-containing heterocycle is a ubiquitous feature in a vast array of natural products and synthetic drugs.[1][2] Its non-planar, flexible nature allows for diverse spatial arrangements of substituents, enabling optimal interactions with biological targets.[2] The pyrrolidine moiety is known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3][4]
-
The Phenylboronic Acid Moiety: Phenylboronic acids (PBAs) and their derivatives have garnered significant attention in drug discovery due to the unique properties of the boronic acid group. This functional group can form reversible covalent bonds with diols, a feature that allows for specific targeting of glycoproteins, such as sialic acids, which are often overexpressed on the surface of cancer cells. Furthermore, the boron atom's electrophilicity enables it to interact with the active sites of various enzymes, leading to potent and often selective inhibition.
The strategic combination of these two moieties in the (4-pyrrolidin-1-ylphenyl)boronic acid scaffold suggests a high potential for multifaceted biological activity, which we will explore in the subsequent sections.
Potential Anticancer Activity: A Two-Pronged Assault
The structural attributes of (4-pyrrolidin-1-ylphenyl)boronic acid derivatives suggest a compelling rationale for their investigation as anticancer agents. The pyrrolidine core is a common feature in numerous cytotoxic compounds that can induce apoptosis in cancer cells.[5][6] Concurrently, the phenylboronic acid component offers a dual mechanism for targeting malignant cells.
Proposed Mechanism of Action: Proteasome Inhibition and Glycan Targeting
A plausible anticancer mechanism for this class of compounds involves the inhibition of the proteasome, a critical cellular machinery responsible for protein degradation. Dysregulation of the proteasome is a hallmark of many cancers, making it an attractive therapeutic target. Boronic acid-containing molecules, most notably the FDA-approved drug Bortezomib, are potent proteasome inhibitors. The electrophilic boron atom can form a stable, yet reversible, complex with the N-terminal threonine residue in the proteasome's catalytic site, thereby inhibiting its function. This leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways, such as NF-κB.
Furthermore, the phenylboronic acid moiety can selectively bind to sialic acid residues on the surface of cancer cells. This interaction could facilitate the targeted delivery of the cytotoxic pyrrolidine-containing scaffold to tumor cells, potentially enhancing efficacy and reducing off-target toxicity.
Caption: Proposed anticancer mechanism via proteasome inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[7][8]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(4-pyrrolidin-1-ylphenyl)boronic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Pyrrolidine-containing molecules have demonstrated anti-inflammatory properties, and boronic acids are also known to modulate inflammatory responses.[3]
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A potential anti-inflammatory mechanism for (4-pyrrolidin-1-ylphenyl)boronic acid derivatives is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[3] Inhibition of these enzymes can reduce pain, fever, and swelling associated with inflammation. The pyrrolidine moiety may contribute to binding to the active site of COX enzymes, while the phenylboronic acid group could potentially interact with key residues to enhance inhibitory activity.
Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.
Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for acute anti-inflammatory activity.[9]
Materials:
-
Male Wistar rats or Swiss albino mice
-
(4-pyrrolidin-1-ylphenyl)boronic acid derivatives
-
Carrageenan solution (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Fast the animals overnight with free access to water. Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Potential Enzyme Inhibitory Activity: Mimicking the Transition State
The boronic acid functional group is a well-established pharmacophore for the design of potent and selective enzyme inhibitors.[10]
Mechanism of Inhibition: Transition State Analogy
Boronic acids can act as transition-state analogs for enzymes that catalyze hydrolysis reactions, such as serine proteases. The boron atom can accept a lone pair of electrons from a nucleophilic residue (e.g., serine) in the enzyme's active site, forming a tetrahedral intermediate that mimics the transition state of the natural substrate. This stable complex effectively inhibits the enzyme.[11] The pyrrolidine and phenyl rings can provide additional interactions with the enzyme's active site, enhancing binding affinity and selectivity.
Caption: Boronic acid as a transition state analog inhibitor.
Experimental Protocol: Determining Enzyme Inhibition Kinetics
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.[12][13][14]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
(4-pyrrolidin-1-ylphenyl)boronic acid derivatives
-
Buffer solution appropriate for the enzyme assay
-
96-well microplate (UV-transparent if necessary)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate to achieve a linear reaction rate over a suitable time course.
-
Inhibitor Screening: Perform initial screening of the test compounds at a fixed concentration to identify potential inhibitors.
-
IC₅₀ Determination: For active compounds, perform a dose-response experiment by incubating the enzyme with varying concentrations of the inhibitor before adding the substrate. Measure the initial reaction rates and calculate the IC₅₀ value.
-
Mechanism of Inhibition Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic assays at different fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
Data Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will elucidate the mechanism of inhibition.[14]
Synthesis and Future Perspectives
The synthesis of (4-pyrrolidin-1-ylphenyl)boronic acid derivatives can be achieved through established synthetic methodologies. A common approach involves the Suzuki-Miyaura cross-coupling reaction between a suitable pyrrolidine-substituted aryl halide and a diboron ester, followed by hydrolysis to the boronic acid.[4] Alternatively, functionalization of a pre-existing (4-aminophenyl)boronic acid with a pyrrolidine-containing electrophile can be employed.
Future Directions:
The therapeutic potential of (4-pyrrolidin-1-ylphenyl)boronic acid derivatives, as outlined in this guide, is largely based on the established activities of its constituent fragments. The next critical step is the synthesis and systematic biological evaluation of a library of these compounds. Key areas for future investigation include:
-
In-depth anticancer studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds in various cancer cell lines.
-
Broad-spectrum anti-inflammatory profiling: Assessing the efficacy of these derivatives in various models of chronic inflammation.
-
Enzyme inhibition screening: Testing these compounds against a panel of clinically relevant enzymes to identify novel therapeutic targets.
-
Structure-activity relationship (SAR) studies: Systematically modifying the pyrrolidine and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The (4-pyrrolidin-1-ylphenyl)boronic acid scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of the biologically active pyrrolidine ring and the functionally versatile phenylboronic acid moiety provides a strong rationale for investigating its potential as a source of novel anticancer, anti-inflammatory, and enzyme-inhibiting agents. The experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting class of compounds. Through rigorous synthesis and biological evaluation, the full therapeutic potential of (4-pyrrolidin-1-ylphenyl)boronic acid derivatives can be unlocked, potentially leading to the development of next-generation therapies for a range of human diseases.
References
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Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. 2019. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021. Available from: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. 2021. Available from: [Link]
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Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Scientia Pharmaceutica. 2012. Available from: [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2021. Available from: [Link]
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Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. 2017. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. 2021. Available from: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Cureus. 2024. Available from: [Link]
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry. 2024. Available from: [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences. 2023. Available from: [Link]
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Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. 2023. Available from: [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. 2023. Available from: [Link]
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Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases. 2022. Available from: [Link]
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Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages. Molecules. 2021. Available from: [Link]
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Kinetics of Enzyme Inhibition. ResearchGate. 2025. Available from: [Link]
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The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors. 2021. Available from: [Link]
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The Dichotomy of Design: Unraveling the Role of the Pyrrolidine Group in Boronic Acid Reactivity
An In-depth Technical Guide
Abstract
Boronic acids have emerged as indispensable pharmacophores and synthetic intermediates, largely due to the unique electronic nature of their boron center.[1][2] Concurrently, the pyrrolidine ring, a saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, prized for its stereochemical richness and favorable physicochemical properties.[3][4][5] The conjugation of these two moieties creates a class of molecules with complex and often non-intuitive reactivity profiles. This guide provides an in-depth analysis of the multifaceted role of the pyrrolidine group when incorporated into boronic acid-containing compounds. We will dissect the intramolecular interactions that govern stability and acidity, explore the context-dependent impact on enzyme inhibition, and detail the synthetic strategies and experimental protocols essential for researchers in organic synthesis and drug development.
Foundational Principles: A Tale of Two Moieties
To comprehend the interplay between the pyrrolidine ring and the boronic acid, one must first appreciate their individual characteristics.
The Boronic Acid: A Versatile Lewis Acid
Boronic acids (R-B(OH)₂) are characterized by a boron atom in an sp² hybridized state, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency renders them mild Lewis acids. In aqueous solution at physiological pH, boronic acids exist in a critical equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[1][6] This equilibrium is fundamental to their biological activity and synthetic utility.
-
As Enzyme Inhibitors: The electrophilic boron atom can form a reversible covalent bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine, making them potent inhibitors of serine proteases and other hydrolases.[6][7]
-
In Cross-Coupling Reactions: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation, a key step in the formation of new carbon-carbon bonds.[8][9]
However, their application is not without challenges. Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and oxidative deboronation, which can limit their stability and in vivo efficacy.[8][10]
The Pyrrolidine Ring: A Privileged Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle containing a secondary amine.[11] Its prevalence in FDA-approved drugs is a testament to its versatile and "drug-like" properties.[5]
-
Stereochemical Complexity: With up to four potential stereocenters, the pyrrolidine scaffold allows for precise three-dimensional exploration of pharmacophore space, which is critical for enantioselective binding to biological targets.[3][4]
-
Physicochemical Modulation: The basic nitrogen atom (pKa ~11.3 for the conjugate acid) can be a key site for hydrogen bonding or salt formation, influencing solubility and bioavailability.[11]
-
Conformational Dynamics: The non-planar ring undergoes "pseudorotation," allowing it to adopt various conformations to optimize binding interactions within a protein pocket.[3][4]
The Synergy and Conflict: Pyrrolidine's Impact on Boronic Acid Function
The introduction of a pyrrolidine ring onto a boronic acid-containing molecule initiates a complex interplay of steric and electronic effects that can either enhance or diminish its desired function.
Intramolecular Dynamics: Stability and Acidity
A defining feature of many pyrrolidinyl boronic acids is the potential for an intramolecular dative bond between the pyrrolidine nitrogen and the electron-deficient boron atom. This interaction can significantly alter the molecule's properties.
Causality: The decision to design a molecule with this potential interaction is a strategic choice to enhance stability. By forming a tetracoordinate boron species, the otherwise vacant p-orbital is shielded from attack by external nucleophiles or reactive oxygen species, which are primary mediators of degradation. This is analogous to the strategy of using a pendant carboxyl group to confer a 10,000-fold increase in oxidative stability to a boronic acid.[10]
This intramolecular coordination directly influences the boronic acid's Lewis acidity (pKa). The donation of electron density from the nitrogen to the boron can decrease its electrophilicity. Furthermore, the resulting cyclic conformation can pre-organize the molecule, potentially lowering the entropic penalty for binding to a target or, conversely, creating a rigid structure that is sterically incompatible.[12][13]
Caption: Equilibrium states of a pyrrolidinyl boronic acid.
A Double-Edged Sword in Enzyme Inhibition
The role of the pyrrolidine scaffold in enzyme inhibition is highly context-dependent, serving as a powerful lesson in structure-activity relationships (SAR). The choice to include or exclude it must be guided by the specific topology of the target enzyme's active site.
Case Study 1: Steric Hindrance in Penicillin-Binding Proteins (PBP1b) Recent studies on PBP1b inhibitors revealed that pyrrolidine boronic acids (boroprolines) demonstrated low to nonexistent activity.[7][14] However, analogous linear boronic acid derivatives, where the pyrrolidine ring was effectively "opened," showed a marked improvement in inhibitory potency.
Expert Interpretation: This outcome strongly suggests that the rigid, bulky pyrrolidine ring creates unfavorable steric interactions within the PBP1b active site, preventing the boronic acid "warhead" from achieving the correct orientation to covalently bind to the catalytic serine residue.[7] The increased conformational freedom of the linear analogue allows it to adopt a more favorable binding pose. This is a classic example where the rigidity of a cyclic scaffold is a liability rather than an asset.
Case Study 2: Potent Inhibition of Autotaxin (ATX) In stark contrast, several studies have identified pyrrolidine-containing boronic acids as highly potent inhibitors of autotaxin, an enzyme implicated in cancer and inflammation.[15] Compounds incorporating this scaffold have achieved IC₅₀ values in the low nanomolar range (e.g., 35 nM and 50 nM).[3][15]
Expert Interpretation: In this case, the pyrrolidine ring is not a source of steric clash but rather a critical component of the pharmacophore. Its defined stereochemistry and conformation likely position the boronic acid for optimal interaction with the ATX active site while the ring itself engages in beneficial hydrophobic or van der Waals interactions with neighboring residues, leading to high-affinity binding.
| Compound Class | Target Enzyme | Observed Activity (IC₅₀) | Implied Role of Pyrrolidine Ring | Reference(s) |
| Boroproline Derivatives | PBP1b | ~212.8 µM to >1 mM | Steric hindrance; detrimental to binding | [7][14] |
| Pyrrolidine Boronic Acid Series | Autotaxin (ATX) | 35 nM - 180 nM | Pharmacophore scaffold; crucial for high-potency binding | [3][15] |
Utility in Synthesis: Building Blocks and Domino Reactions
Beyond their biological roles, pyrrolidinyl boronic acids are valuable intermediates in organic synthesis. Their unique structure can be exploited in domino reactions to rapidly build molecular complexity. For instance, a transition-metal-free domino reaction between γ-azido-N-tosylhydrazones and boronic acids yields 2,2-disubstituted pyrrolidines, forming two new bonds on the same carbon atom in a single process.[16] This demonstrates the pyrrolidine boronic acid acting as a linchpin for intricate molecular construction.
Field-Proven Methodologies: Synthesis and Evaluation
The rational design of novel pyrrolidinyl boronic acids requires robust and reproducible experimental protocols.
Protocol: Synthesis of a Pyrrolidinyl Boronic Acid Derivative
This protocol describes a common method for coupling a carboxylic acid to a pyrrolidine boronic acid ester, followed by deprotection. This methodology is adapted from the synthesis of boroproline derivatives.[7]
Rationale: The boronic acid is protected as a pinacol ester throughout the coupling reaction. This is a critical choice to prevent the free boronic acid from interfering with the coupling reagents or undergoing side reactions. The final deprotection step unmasks the active boronic acid.
Step-by-Step Methodology:
-
Activation & Coupling:
-
In an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a non-nucleophilic base, such as DIPEA (3.0 eq), and stir for 10 minutes at room temperature.
-
Add the pyrrolidine-boronic acid pinacol ester hydrochloride salt (1.1 eq) to the mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel) to yield the protected intermediate.
-
-
Deprotection (Hydrolysis of Pinacol Ester):
-
Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., THF/water).
-
Add an excess of a transesterification agent or hydrolysis promoter, such as diethanolamine or NaIO₄/NH₄OAc.[7]
-
Stir the reaction at room temperature until complete conversion is observed by LC-MS.
-
Perform an appropriate aqueous work-up, often involving acidification to precipitate the free boronic acid, which can then be isolated by filtration or extraction.
-
Caption: Workflow for the synthesis of pyrrolidinyl boronic acids.
Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a general framework for determining the inhibitory potency of a compound against a target enzyme, adapted from α-glucosidase inhibition assays.[17]
Rationale: The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50%. A chromogenic or fluorogenic substrate is used so that enzyme activity can be measured spectrophotometrically. A pre-incubation step is included to allow the inhibitor to bind to the enzyme before the substrate is introduced.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 100 µM to 1 nM).
-
Prepare solutions of the enzyme and substrate in the appropriate assay buffer at the desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a fixed volume of the enzyme solution.
-
Add a small volume (e.g., 1-2 µL) of the diluted test compound or DMSO (for control wells).
-
Pre-incubate the enzyme-inhibitor mixture for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to calculate the IC₅₀ value.
-
Conclusion and Future Prospects
The pyrrolidine group exerts a profound and complex influence on the reactivity of boronic acids. It is not merely a passive scaffold but an active participant that can enhance stability through intramolecular coordination, dictate binding affinity through precise stereochemical presentation, or create detrimental steric hindrance.
The path forward in this field lies in rational design guided by a deep understanding of the target's structure. Future research should focus on:
-
Stereochemically Defined Synthesis: Developing methods to access all possible stereoisomers of a pyrrolidinyl boronic acid to fully probe the structure-activity landscape.
-
Modulating Basicity and Coordination: Fine-tuning the electronic properties of the pyrrolidine ring to control the strength of the intramolecular B-N interaction, thereby optimizing the balance between stability and reactivity.[3]
-
Bioisosteric Replacement: Investigating other saturated heterocycles to understand how ring size and heteroatom position impact the properties of the resulting boronic acid derivatives.
By embracing the inherent dichotomy of the pyrrolidine-boronic acid construct, researchers and drug developers can better harness its potential to create next-generation therapeutics and synthetic tools.
References
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- PMC.
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- Google Patents. WO2005097809A2 - Synthesis of boronic ester and acid compounds.
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- ResearchGate.
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- Wikipedia. Pyrrolidine.
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Unveiling the Electronic Landscape: A Theoretical and DFT-Driven Guide to (4-pyrrolidin-1-ylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of (4-pyrrolidin-1-ylphenyl)boronic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. We move beyond simple descriptions to offer a detailed theoretical framework for understanding its structural, electronic, and spectroscopic properties through Density Functional Theory (DFT) analysis. This document is designed to empower researchers to better predict the behavior of this versatile building block and to rationally design novel compounds with enhanced efficacy and desired physicochemical characteristics.
Introduction: The Strategic Importance of (4-pyrrolidin-1-ylphenyl)boronic Acid
Boronic acids are a class of organoboron compounds that have become indispensable in modern chemistry. Their unique ability to form reversible covalent bonds and their stability and ease of handling make them invaluable synthetic intermediates. A particularly prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is a cornerstone of complex molecule synthesis in the pharmaceutical industry.
The molecule at the heart of this guide, (4-pyrrolidin-1-ylphenyl)boronic acid, combines the versatile boronic acid moiety with a pyrrolidine-substituted phenyl ring. The pyrrolidine ring is a highly sought-after scaffold in drug discovery, appearing in numerous FDA-approved drugs and natural products. Its saturated, three-dimensional structure can improve properties like solubility and metabolic stability. The nitrogen atom in the pyrrolidine ring acts as an electron-donating group, which can significantly influence the electronic properties and reactivity of the entire molecule.
Understanding the intricate details of this molecule's electronic structure is paramount for its effective application. This is where computational chemistry, specifically Density Functional Theory (DFT), provides a powerful lens. DFT allows us to model the molecule's behavior at the quantum level, offering insights that are often difficult or impossible to obtain through experimentation alone. A theoretical study on the similarly structured (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid has demonstrated the power of DFT in correlating theoretical structures with experimental X-ray diffraction data and in elucidating its electronic properties through molecular electrostatic potential and frontier molecular orbital analysis.
The Computational Microscope: A Primer on DFT for Boronic Acid Analysis
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (4-pyrrolidin-1-ylphenyl)boronic acid, DFT can predict a wide range of properties with a good balance of accuracy and computational cost.
The "Why": Justifying the Computational Approach
The choice of computational methods is critical for obtaining meaningful results. For organic molecules containing boron, a combination of a suitable functional and basis set is essential.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a robust description of electronic structures.
-
Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is generally recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on oxygen and nitrogen atoms, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.
The following workflow illustrates the typical steps in a DFT analysis of (4-pyrrolidin-1-ylphenyl)boronic acid:
Caption: Schematic of HOMO-LUMO energy levels.
Mapping Reactivity: The Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides a visual guide to the electron density distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
For (4-pyrrolidin-1-ylphenyl)boronic acid, the MEP map is expected to show:
-
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the boronic acid and the nitrogen atom of the pyrrolidine ring. These are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atoms of the hydroxyl groups and the boron atom. These areas are susceptible to nucleophilic attack.
Vibrational Fingerprints: Theoretical IR and Raman Spectroscopy
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for a direct comparison between theoretical and experimental data, serving as a powerful tool for structural confirmation.
Key expected vibrational modes for (4-pyrrolidin-1-ylphenyl)boronic acid are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Significance |
| O-H stretch | 3600-3200 (broad) | IR | Characteristic of the hydroxyl groups of the boronic acid; broadening indicates hydrogen bonding. |
| C-H stretch (aromatic) | 3100-3000 | IR, Raman | Associated with the phenyl ring. |
| C-H stretch (aliphatic) | 3000-2850 | IR, Raman | Associated with the pyrrolidine ring. |
| B-O stretch | 1380-1310 | IR | A key indicator of the boronic acid functional group. |
| C-N stretch | 1350-1250 | IR | Related to the bond between the phenyl ring and the pyrrolidine. |
| B-C stretch | 1150-1100 | IR, Raman | Corresponds to the bond between the phenyl ring and the boron atom. |
Practical Implications for Drug Development and Synthesis
The theoretical insights gained from DFT analysis have direct, tangible benefits for researchers:
-
Rational Drug Design: By understanding the electronic properties and reactive sites, medicinal chemists can design more effective inhibitors or probes. For instance, the ability of the boronic acid to form reversible covalent bonds with diols can be exploited in the design of enzyme inhibitors.
-
Reaction Optimization: Knowledge of the molecule's electronic structure can aid in optimizing synthetic reactions, such as the Suzuki-Miyaura coupling. The electron-donating nature of the pyrrolidine group can affect the reactivity of the boronic acid in the transmetalation step.
-
Predicting Physicochemical Properties: DFT can be used to predict properties like dipole moment and polarizability, which are related to a molecule's solubility and permeability – key factors in drug development.
Conclusion
(4-pyrrolidin-1-ylphenyl)boronic acid is a molecule with significant potential, bridging the worlds of versatile synthetic building blocks and privileged pharmaceutical scaffolds. While experimental characterization remains the gold standard, the application of theoretical methods like Density Functional Theory provides a powerful complementary approach. DFT allows for a deep and nuanced understanding of the molecule's electronic landscape, offering predictive power that can accelerate research and development in both organic synthesis and medicinal chemistry. This guide has laid out a comprehensive theoretical framework for the analysis of this important compound, providing researchers with the foundational knowledge to harness its full potential.
References
-
do Carmo, A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. Available from: [Link]
-
White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Available from: [Link]
-
ResearchGate. Design and discovery of boronic acid drugs. Available from: [Link]
-
Iannazzo, D., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(5), 2335. Available from: [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 758(1), 48-58. Available from: [Link]
Methodological & Application
Application Notes and Protocols: Strategic Derivatization of (4-pyrrolidin-1-ylphenyl)boronic Acid for Enhanced Biological Screening
Introduction: The Strategic Value of (4-pyrrolidin-1-ylphenyl)boronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable building blocks, largely due to their versatile reactivity in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available boronic acids, (4-pyrrolidin-1-ylphenyl)boronic acid presents a particularly compelling scaffold for drug discovery. This molecule synergistically combines the bio-isosteric potential and unique chemical reactivity of the boronic acid moiety with the pharmacologically significant pyrrolidine ring.[2] The pyrrolidine nucleus is a common feature in numerous biologically active compounds, contributing to improved solubility, metabolic stability, and target engagement.[2]
However, the direct application of free boronic acids in high-throughput biological screening (HTS) campaigns is often hampered by their inherent chemical properties. At physiological pH, arylboronic acids can be prone to oxidative instability and may form trimeric boroxines, complicating accurate dose-response relationships and potentially leading to false-positive or false-negative results.[3] Consequently, strategic derivatization of (4-pyrrolidin-1-ylphenyl)boronic acid is not merely a matter of synthetic convenience but a critical step to unlock its full potential for generating robust and reliable biological data.
This comprehensive guide provides a detailed technical overview of two primary derivatization strategies for (4-pyrrolidin-1-ylphenyl)boronic acid: protection as a stable pinacol ester and its application in Suzuki-Miyaura cross-coupling to generate diverse libraries of novel chemical entities. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the application of these derivatives in biological screening contexts.
The Rationale for Derivatization: Enhancing Stability and Expanding Chemical Space
The primary motivations for derivatizing (4-pyrrolidin-1-ylphenyl)boronic acid before its inclusion in biological screening are twofold: to enhance its stability in aqueous assay environments and to rapidly generate a library of structurally diverse analogs for structure-activity relationship (SAR) studies.
Boronic acids are Lewis acids that exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solution.[4] This equilibrium is pH-dependent and can influence the compound's stability and interactions with biological macromolecules.[5][6] Derivatization can mitigate these issues in the following ways:
-
Formation of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, protects the boronic acid moiety from degradation and prevents the formation of boroxine anhydrides.[4][7] These esters are generally more robust, easier to handle and purify, and can be used directly in many biological assays.[4]
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction allows for the coupling of the (4-pyrrolidin-1-ylphenyl)boronic acid with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.[8][9] This strategy enables the rapid generation of a library of derivatives where the boronic acid moiety is replaced by a diverse range of substituents, allowing for a thorough exploration of the chemical space around the core scaffold.
The following diagram illustrates the two primary derivatization pathways for (4-pyrrolidin-1-ylphenyl)boronic acid discussed in this guide.
Caption: Derivatization pathways for (4-pyrrolidin-1-ylphenyl)boronic acid.
Protocols for Derivatization
The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(4-(pyrrolidin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester Derivative)
This protocol describes the formation of the pinacol ester of (4-pyrrolidin-1-ylphenyl)boronic acid, a stable derivative suitable for long-term storage and direct use in many biological assays.
Materials:
-
(4-pyrrolidin-1-ylphenyl)boronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Pentane
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4-pyrrolidin-1-ylphenyl)boronic acid (1.0 eq).
-
Add pinacol (1.0-1.2 eq) and anhydrous magnesium sulfate (1.5 eq).
-
Add anhydrous diethyl ether or THF as the solvent.
-
Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in pentane or another non-polar solvent.
-
Wash the organic layer with deionized water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired pinacol ester.[7]
Characterization Data (Typical):
| Analysis | Expected Result |
| ¹H NMR | Appearance of a singlet at ~1.3 ppm (12H) corresponding to the methyl groups of the pinacol ester. |
| ¹³C NMR | Appearance of a signal at ~83 ppm corresponding to the quaternary carbons of the pinacol ester. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Protocol 2: Suzuki-Miyaura Cross-Coupling of (4-pyrrolidin-1-ylphenyl)boronic acid with a Representative Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-pyrrolidin-1-ylphenyl)boronic acid with an aryl bromide to generate a biaryl product. This method can be adapted for a wide range of coupling partners to create a diverse library of compounds.
Materials:
-
(4-pyrrolidin-1-ylphenyl)boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen manifold
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add (4-pyrrolidin-1-ylphenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[10]
The following diagram illustrates the general workflow for the derivatization and subsequent purification of (4-pyrrolidin-1-ylphenyl)boronic acid.
Caption: General experimental workflow for derivatization.
Application in Biological Screening
The derivatized forms of (4-pyrrolidin-1-ylphenyl)boronic acid are now primed for inclusion in a variety of biological screening assays. The choice between using the pinacol ester or a library of Suzuki-coupled products will depend on the screening strategy.
-
Pinacol Ester for Fragment-Based Screening: The stable pinacol ester can be used in fragment-based drug discovery (FBDD) campaigns. Its increased stability ensures that the observed biological activity is due to the intended compound and not a degradation product.
-
Suzuki-Coupled Library for High-Throughput Screening (HTS): The diverse library of derivatives generated through Suzuki-Miyaura coupling is ideal for HTS campaigns to identify initial hits and build a robust SAR. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, making these derivatives attractive starting points for lead optimization.
The following diagram outlines the logical flow from derivatization to biological screening and data analysis.
Caption: From derivatization to biological screening results.
Conclusion
The strategic derivatization of (4-pyrrolidin-1-ylphenyl)boronic acid is a crucial enabling step for its effective utilization in biological screening and drug discovery programs. By converting it to a stable pinacol ester or employing it in Suzuki-Miyaura cross-coupling reactions, researchers can overcome the inherent stability challenges of free boronic acids and rapidly generate diverse libraries of novel compounds. The protocols and principles outlined in this guide provide a solid foundation for medicinal chemists and drug development professionals to leverage the full potential of this valuable chemical scaffold in the quest for new therapeutic agents.
References
- Albers, E., et al. (2011). Design, synthesis, and biological evaluation of boronic acid inhibitors of autotaxin. Journal of Medicinal Chemistry, 54(13), 4637-4646.
- Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids.
- Bhat, Z. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Cammidge, A. N., et al. (2006). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(20), 4473-4476.
-
Chem-Impex International Inc. (n.d.). [4-(1-Pyrrolidin-1-ylethyl)phenyl]boronic acid. Retrieved from [Link]
- D'Andola, C., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4869-4879.
- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
-
Dennis, G. H. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Hosseinzadeh, L., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.
- Ishiyama, T., et al. (1995). A new method for the synthesis of arylboronates: palladium-catalyzed cross-coupling of tetra(alkoxo)diborons with aryl triflates. Tetrahedron Letters, 36(45), 8203-8206.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Snieckus, V., et al. (2001).
- Staniland, S., et al. (2017). The Role of Boronic Acids in Modern Drug Discovery. Innovations in Pharmaceutical Technology, (59), 34-37.
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(6), 1189-1200.
- Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
- Tyrell, J. H., & Brookes, P. (2004). The Suzuki-Miyaura reaction in the solid phase. Journal of Chemical Technology & Biotechnology, 79(5), 447-455.
- Wang, D., & Li, J. (2018). Boronic Acids as Bioisosteres of Carboxylic Acids: A Review of Recent Applications in Medicinal Chemistry. Current Medicinal Chemistry, 25(33), 4065-4089.
- Westcott, S. A. (2010). Boronic Acids in Acyclic Stereocontrol. Topics in Current Chemistry, 292, 1-42.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Yan, J., & Wang, J. (2012). Recent developments in the synthesis of arylboronic acids. Current Organic Chemistry, 16(10), 1226-1243.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. ftp.orgsyn.org [ftp.orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Minimizing homocoupling side products in Suzuki reactions
Technical Support Center for Cross-Coupling Efficiency
Status: Operational Ticket ID: SM-HOMO-OPT-01 Subject: Minimizing Homocoupling Side Products Assigned Specialist: Sr. Application Scientist, Catalysis Group
Diagnostic Triage: Identify Your Enemy
Before optimizing, you must identify which homocoupling pathway is active. In a cross-coupling between Ar¹-X (Electrophile) and Ar²-B(OH)₂ (Nucleophile), three outcomes are possible.
The "Dirty" Truth: Most researchers assume their catalyst is failing when yields drop. In reality, competitive homocoupling is often consuming your reagents before they can enter the productive cycle.
Visual 1: Diagnostic Decision Matrix
Use this flow to determine the root cause of your side products.
Caption: Decision matrix for identifying the specific side-reaction pathway based on crude analysis.
Module A: Oxidative Homocoupling (Ar²-Ar²)
The Problem: You observe the dimerization of your boronic acid/ester. The Culprit: Dissolved Oxygen.[1][2]
The Mechanism: The "Peroxo-Path"
Contrary to popular belief, boronic acid homocoupling rarely happens spontaneously. It is driven by a specific "short-circuit" in the catalytic cycle where Oxygen re-oxidizes Pd(0) to a peroxo-Pd(II) species. This species is highly active for double-transmetallation.
Visual 2: The Oxygen Interference Pathway
This diagram illustrates how Oxygen hijacks the Pd(0) species.
Caption: The "Glaser-type" oxidative pathway where Oxygen generates a Peroxo-Pd species, leading to homocoupling.
Troubleshooting Guide: Oxidative Homocoupling
| Symptom | Root Cause | Corrective Action | Mechanism |
| High Ar²-Ar² levels | Dissolved Oxygen | Switch from Balloon to Sparging. Argon balloons are insufficient for sensitive reactions. | Removes O₂ required to form the Pd-Peroxo intermediate [1]. |
| Reaction stalls + Dimer | Catalyst Death | Add a mild reductant. Add 5-10 mol% Potassium Formate or Hydroquinone. | Scavenges Pd(II) species back to Pd(0) without interfering with the main cycle [2]. |
| Consistent Dimerization | High [Ar-B] Conc. | Slow Addition. Use a syringe pump to add Ar-B(OH)₂ over 1-2 hours. | Keeps the concentration of Ar-B low relative to Ar-X, statistically favoring cross-coupling over homo-transmetallation [3]. |
Module B: Reductive Homocoupling (Ar¹-Ar¹)
The Problem: You observe the dimerization of your Aryl Halide. The Culprit: Disproportionation or "Ullmann-like" reactivity.
While less common in standard Suzuki conditions, this occurs when the Oxidative Addition complex (L₂Pd(Ar¹)X) is unstable or when specific reducing conditions exist.
Troubleshooting Guide: Reductive Homocoupling
Q: Why is my aryl bromide forming a dimer? A: This often happens with electron-poor aryl halides. If Transmetallation is slow (due to steric bulk or weak base), the Pd(II) intermediate may disproportionate or undergo ligand exchange to form L₂Pd(Ar¹)₂, which eliminates to form the dimer.
Protocol Adjustment:
-
Change the Ligand: Switch to bulky, electron-rich phosphines (e.g., SPhos, XPhos, or P(t-Bu)₃). These ligands stabilize the L₁Pd(Ar¹)X species and prevent the formation of bridging halide dimers that lead to homocoupling [4].
-
Check the Solvent: Avoid 2-propanol or ethanol if this occurs. Primary/Secondary alcohols can act as hydride sources, promoting dehalogenation (Ar¹-H) or reductive dimerization pathways. Switch to Toluene/Water or DMF.
Module C: Experimental Protocols (Self-Validating Systems)
To ensure your data is reliable, you must implement these protocols. Do not rely on "standard" literature procedures without validation.
Protocol 1: The "Gold Standard" Degassing (Sparging)
Balloon blanketing is a placebo. You must actively strip oxygen.
-
Setup: Use a Schlenk flask or a septum-capped vial with a long needle reaching the bottom of the solvent.
-
Gas: High-purity Argon or Nitrogen.
-
Process: Bubble gas vigorously through the solvent/base mixture for 15 minutes minimum (for volumes < 20mL) before adding the catalyst.
-
Catalyst Addition: Add the Pd catalyst after sparging, against a counter-flow of inert gas.
-
Validation: If the reaction turns black immediately upon heating, oxygen was likely present (Pd black precipitation). A successful active catalyst solution often remains yellow/orange/red (depending on ligand) for longer.
Protocol 2: The "Slow-Release" Simulation
Mimicking flow chemistry in a batch reactor to starve the homocoupling pathway.
-
Preparation: Dissolve the Aryl Boronic Acid in the minimum amount of solvent (e.g., THF or Dioxane).
-
Reactor: Charge the flask with Aryl Halide, Base, Catalyst, and bulk solvent.
-
Execution: Using a syringe pump, add the Boronic Acid solution dropwise over 60 minutes at reaction temperature.
-
Logic: By keeping [Ar²-B] low, the rate of Transmetallation (Ar¹-Pd-X + Ar²-B) remains constant, but the rate of the second Transmetallation (Ar²-Pd-Ar² formation) drops exponentially [5].
FAQ: Quick Fixes
Q: Can I use MIDA boronates to stop homocoupling? A: Yes. MIDA boronates hydrolyze slowly under aqueous basic conditions. This creates an in-situ "slow release" of the active boronic acid, effectively replicating the syringe pump method chemically. This is highly recommended for unstable boronic acids [6].
Q: Does water content matter? A: Yes. While Suzuki requires some water for the base to activate the boron, anhydrous conditions often promote homocoupling if the base isn't soluble. Ensure your solvent system (e.g., Toluene/H₂O 4:1) allows for phase transfer.
Q: My LCMS shows Ar¹-Ar² (Product) and Ar²-Ar² (Dimer) have the same retention time. A: This is a common analytical error. Biaryls are greasy.
-
Fix: Change your HPLC modifier. Use Methanol instead of Acetonitrile (different selectivity for pi-systems) or use a Phenyl-Hexyl column to separate the pi-stacking differences between the cross-product and the symmetrical dimer.
References
-
Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 2006.
-
Miller, W. D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.
-
Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
-
Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Knapp, D. M. et al. "Slow-Release Strategy in Suzuki–Miyaura Coupling." Journal of the American Chemical Society, 2010.
-
Gillis, E. P.[1] & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.[1][3]
Sources
Technical Support Center: Chromatography of Boronic Acids & Esters
Executive Summary & Scientific Context
Boronic acids (
-
Hydrolytic Instability (Esters): Boronic esters (e.g., pinacol esters used in Suzuki coupling or as prodrugs) are kinetically labile. On a Reverse Phase (RP) column, the abundance of water drives the equilibrium toward the free boronic acid, resulting in split peaks, broad "humps," or complete on-column degradation .
-
Protodeboronation (Acids): The free boronic acid can undergo cleavage of the C-B bond, catalyzed by metal ions, specific pH ranges, or temperature, destroying the analyte entirely.
This guide provides a self-validating troubleshooting framework to stabilize these species, ensuring data integrity for drug development and synthetic chemistry applications.
The Chemistry of Instability (Mechanistic Visualization)
To solve the problem, we must first visualize the enemy. The diagram below details the competing equilibria and irreversible degradation pathways occurring inside your HPLC column.
Figure 1: The degradation landscape. Note that Ester-to-Acid conversion is reversible (equilibrium-driven), while Protodeboronation is often irreversible.
Scenario A: Preserving Boronic Esters (Preventing Hydrolysis)
The Problem: You are analyzing a pinacol ester or a boronic acid prodrug. The chromatogram shows a small parent peak and a large, broad blob (the acid), or a "bridge" between two peaks.
The Root Cause: In standard Reverse Phase (RP) HPLC, the mobile phase is 40-90% water. By Le Chatelier's principle, this forces the hydrolysis equilibrium to the right (
Protocol A1: The "Dry" HILIC Approach (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) uses high organic content (typically >80% Acetonitrile), starving the reaction of the water required for hydrolysis.
| Parameter | Specification | Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-cHILIC) or Amide HILIC | Provides retention for polar boronates without requiring high water content. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | Buffer controls ionization without catalyzing acid/base hydrolysis. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content (>90% starting) minimizes hydrolysis rate. |
| Gradient | 95% B | Keep water concentration low throughout the run. |
| Sample Diluent | 100% Anhydrous ACN or THF | Prevents hydrolysis before injection. |
Validation Check: Inject the sample immediately after preparation. Re-inject after 1 hour. If the ratio of Ester:Acid changes <2%, the method is stable.
Protocol A2: The "Sacrificial" Additive (Advanced RP)
If you must use Reverse Phase (e.g., for solubility reasons), you can shift the equilibrium back toward the ester by adding the corresponding diol to the mobile phase.
-
Identify the ester moiety: (e.g., Pinacol).
-
Modify Mobile Phase: Add 0.1% (w/v) Pinacol to both Mobile Phase A and B.
-
Mechanism: The excess pinacol in the mobile phase suppresses the dissociation of the boronic ester (Mass Action Law).
Warning: This will alter the retention time and may interfere with MS detection (high background noise). Use UV detection if possible.
Scenario B: Analyzing Boronic Acids (Preventing Decomposition & Tailing)
The Problem: You are analyzing the free boronic acid. The peak tails severely (Shark fin shape) or the area counts are inconsistent (Protodeboronation).
The Root Cause:
-
Tailing: The empty p-orbital on Boron coordinates with lone pairs on residual silanols (Si-OH) on the silica surface.
-
Loss: Trace metals (Fe, Ni) in the stainless steel column frit catalyze C-B bond cleavage.
Protocol B1: Silanol Suppression System
| Parameter | Specification | Rationale |
| Column Choice | Hybrid Particle (e.g., Waters XBridge/XSelect) or Phenyl-Hexyl | Hybrid particles have fewer acidic silanols. Phenyl phases offer |
| Mobile Phase Modifier | 0.1% Formic Acid or 10mM Ammonium Formate | Acidic pH suppresses silanol ionization ( |
| Flow Rate | Higher (e.g., 1.5 - 2.0 mL/min for 4.6mm ID) | Reduces residence time on column, minimizing time for degradation. |
Protocol B2: Preventing Protodeboronation (Metal-Free)
If you observe random loss of signal or the appearance of the de-boronated parent arene:
-
Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) or a specific chelating wash to remove iron deposits.
-
Hardware: Switch to PEEK tubing and PEEK-lined columns if available.
-
pH Control: Avoid pH 9-11. Many aryl boronic acids form a tetrahedral boronate anion
in this range, which is often the kinetic intermediate for rapid protodeboronation [1].
Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic logic for boronic acid chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I analyze boronic esters on a standard C18 column? A: Yes, but only if the ester is sterically bulky (hindered) and the run time is short (< 5 mins). For labile esters, you will see hydrolysis artifacts. If you must use C18, lower the column temperature to 10°C to kinetically slow the hydrolysis [2].
Q2: Why does my boronic acid peak disappear in basic mobile phases? A: While high pH ionizes the boronic acid (increasing solubility), it facilitates the formation of the tetrahedral boronate anion. For many heteroaryl boronic acids (like 2-pyridine boronic acid), this anionic form is unstable and undergoes rapid protodeboronation [1].[1][2] Keep pH < 7 for stability unless validating otherwise.
Q3: What is the best sample diluent? A: Never dissolve boronic esters in methanol or water. Methanol can undergo trans-esterification (swapping the pinacol for methyl groups). Use anhydrous Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) .
Q4: I see a "ghost peak" eluting before my main peak. What is it? A: This is likely the free boronic acid resulting from on-column hydrolysis. Because boronic acids are more polar than their esters, they elute earlier in Reverse Phase. In HILIC, they would likely elute later.
References
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate/Genentech Technical Note.
-
Duval, F., et al. (2015).[3] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[3][4] Journal of Chromatography A, 1417, 57-63.[3][4]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
Validation & Comparative
Technical Assessment: Lewis Acidity & Reactivity Profile of (4-pyrrolidin-1-ylphenyl)boronic Acid
The following technical guide details the physicochemical profile, Lewis acidity modulation, and experimental utility of (4-pyrrolidin-1-ylphenyl)boronic acid .
Executive Summary
(4-pyrrolidin-1-ylphenyl)boronic acid (CAS: 229009-41-0) represents a specialized class of "push-pull" organoboron compounds. Unlike unsubstituted phenylboronic acid (PBA), this molecule features a para-situated pyrrolidine moiety—a potent electron-donating group (EDG).[1]
This structural modification fundamentally alters the Lewis acidity of the boron center.[1] While typical boronic acids exhibit a pKa (ionization to the tetrahedral boronate) of ~8.8, the strong mesomeric donation from the pyrrolidine nitrogen increases electron density at the boron atom, theoretically suppressing its electrophilicity and raising the pKa (making it a weaker Lewis acid in its neutral state).[1] However, this molecule exhibits a pH-switchable dual nature : protonation of the pyrrolidine nitrogen at low pH converts the substituent from a donor to a strong acceptor, dramatically reactivating the boron center.[1]
This guide provides a mechanistic breakdown of these electronic effects, validated synthesis protocols, and self-verifying characterization methods for researchers in medicinal chemistry and sensor development.[1]
Electronic Landscape & Lewis Acidity Modulation[1]
The Lewis acidity of a boronic acid is defined by the ability of the empty
The "Push-Pull" Mechanism
In (4-pyrrolidin-1-ylphenyl)boronic acid, the pyrrolidine ring acts as a
-
Neutral State (pH > 6): The nitrogen injects electron density (
effect).[1] This satisfies the electron deficiency of the boron -orbital partially via the -system, rendering it less electrophilic.[1]-
Result: Reduced Lewis Acidity (
decreases, pKa increases).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Protonated State (pH < 5): The nitrogen becomes an ammonium cation (
).[1] It loses its donor ability and exerts a strong inductive electron-withdrawing effect ( ).[1]-
Result: Enhanced Lewis Acidity (
increases, pKa decreases).
-
Diagram: Electronic Modulation Pathway
The following logic flow illustrates how the protonation state of the pyrrolidine regulates the reactivity of the boron center.
Figure 1: Mechanistic flow showing how pH toggles the electronic influence of the pyrrolidine group on the boron center.
Estimated Physicochemical Constants
While specific experimental constants for this derivative are sparse in aggregated databases, they can be accurately estimated using Hammett relationships derived from extensive boronic acid datasets.[1][2]
Hammett Equation Application:
-
Parent (
): pKa 8.8[1][3][4][5] -
Reaction Constant (
): 2.1 (for equilibria involving hydroxide addition to boron).[1] -
Substituent Constant (
for Pyrrolidine): (approximated by N(Me) ).[1]
| Property | Value / Estimation | Context |
| Parent Lewis Acidity (pKa) | 8.8 | Phenylboronic acid baseline.[3][4] |
| Estimated pKa | 10.5 ± 0.3 | Due to strong electron donation from pyrrolidine.[1] |
| Rehybridization | Occurs upon binding | |
| Solubility | Low in neutral water; High in acid/base | Zwitterionic character possible near neutral pH.[1] |
| Fluorescence | Likely ICT (Intramolecular Charge Transfer) | "Push-Pull" structure suggests fluorescence sensitivity to binding.[1] |
Validated Synthesis Protocol
To ensure high purity and avoid catalyst poisoning by the amine, the Miyaura Borylation of the corresponding aryl bromide is the preferred route over direct lithiation, which can be incompatible with certain functional groups without protection.[1]
Step-by-Step Methodology
Reaction: 1-(4-bromophenyl)pyrrolidine +
Protocol:
-
Precursor Preparation:
-
Synthesize 1-(4-bromophenyl)pyrrolidine via nucleophilic aromatic substitution: reflux 1-bromo-4-fluorobenzene with pyrrolidine in DMSO with
.
-
-
Borylation (The "Miyaura" Step):
-
Charge a dry Schlenk flask with 1-(4-bromophenyl)pyrrolidine (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).[1] -
Add dry 1,4-dioxane (0.2 M concentration).[1]
-
Degas via
sparging for 15 minutes. -
Add
(0.03 equiv) and heat to 85°C for 12 hours. -
Checkpoint: Monitor disappearance of bromide by TLC or LC-MS.
-
-
Deprotection (Pinacol Cleavage):
-
Purification:
Synthesis Workflow Diagram
Figure 2: Synthetic route illustrating the conversion of aryl halide precursors to the final boronic acid via pinacol ester.
Experimental Characterization of Lewis Acidity
To validate the Lewis acidity in your specific buffer system, avoid simple potentiometric titrations as they can be ambiguous with zwitterions.[1] Use the Spectrophotometric Titration Method (Self-Validating).
Spectrophotometric Titration Protocol
This method relies on the change in UV-Vis absorbance as the geometry changes from trigonal planar (
-
Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 6.0 to 12.0 (ionic strength
M NaCl).[1] -
Stock Solution: Dissolve the compound in MeOH (or minimal DMSO) to create a 10 mM stock.
-
Measurement:
-
Dilute stock into each buffer (final conc.
).[1][7] -
Record UV spectra (200–400 nm).[1]
-
The "Push-Pull" system will likely show a Charge Transfer (CT) band.[1]
-
As pH increases and
binds, the boron rehybridizes, breaking the conjugation with the empty p-orbital.[1] This will cause a hypsochromic shift (blue shift) or disappearance of the CT band.[1]
-
-
Data Analysis:
References
-
Electronic Effects on Boronic Acids : Struct. Chem. 2022, 33, 1235.[1] (Discusses Hammett correlations in substituted phenylboronic acids).
-
Miyaura Borylation Methodology : J. Org.[1] Chem. 1995, 60, 7508.[1] Link[1]
-
Pyrrolidine as a Scaffold : Molecules 2020, 25(9), 2092.[1] Link
-
Boronic Acid pKa Determination : J. Pharm. Sci. 2018, 107, 2831.[1] (Detailed protocols for acidity constants).
-
General Boronic Acid Properties : Hall, D. G.[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH, 2011.
Sources
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [ouci.dntb.gov.ua]
- 3. (4-PYRROLIDIN-1-YLPHENYL)BORONIC ACID | 229009-41-0 [amp.chemicalbook.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemscene.com [chemscene.com]
A Head-to-Head Comparison: The Enhanced Reactivity of (4-pyrrolidin-1-ylphenyl)boronic Acid in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Boronic Acid Selection in Modern Drug Discovery
In the landscape of synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild conditions have made it an indispensable tool in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.[2] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, whose structure dictates the efficiency and scope of the coupling.
This guide provides an in-depth comparison of two key arylboronic acids: the foundational phenylboronic acid and its high-reactivity counterpart, (4-pyrrolidin-1-ylphenyl)boronic acid . Moving beyond a simple catalog of properties, we will dissect the mechanistic underpinnings of their reactivity, provide supporting experimental data, and offer a robust protocol for their evaluation, empowering researchers to make informed decisions for their synthetic challenges.
The Benchmark: Understanding Phenylboronic Acid
Phenylboronic acid is the archetypal partner in Suzuki-Miyaura coupling. Its stability, commercial availability, and predictable reactivity make it a reliable and cost-effective choice for a vast array of transformations.[3] It serves as the benchmark against which other, more specialized boronic acids are measured. The general mechanism of its participation in the Suzuki-Miyaura catalytic cycle is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step of the cycle can vary, but the transmetalation step—the transfer of the organic group from boron to the palladium center—is critically influenced by the electronic properties of the boronic acid.[4] For standard phenylboronic acid, this transfer proceeds at a moderate rate under typical reaction conditions.
The Power of Electronics: Unlocking Enhanced Reactivity
The true potential of the Suzuki-Miyaura reaction is realized through the strategic modification of the coupling partners. The electronic nature of substituents on the arylboronic acid plays a pivotal role in the reaction's efficiency.[5] Electron-donating groups (EDGs) on the boronic acid partner are generally found to enhance the rate of the reaction, often leading to higher yields and allowing for milder reaction conditions.[5]
This acceleration is primarily attributed to the effect of the EDG on the transmetalation step. The transfer of the aryl group from the activated boronate complex to the palladium center is facilitated when the ipso-carbon (the carbon atom bonded to boron) is more nucleophilic. An EDG, such as an amino or alkoxy group, increases the electron density on the aromatic ring, particularly at the ipso-carbon, thereby making it "electron-rich." This increased nucleophilicity accelerates the transfer of the aryl group to the electron-deficient Pd(II) center of the oxidative addition complex.
Case Study: (4-pyrrolidin-1-ylphenyl)boronic Acid
(4-pyrrolidin-1-ylphenyl)boronic acid is a prime example of a highly activated, electron-rich boronic acid. The pyrrolidinyl group at the para position is a powerful electron-donating group. The nitrogen atom's lone pair of electrons is delocalized into the phenyl ring through resonance, significantly increasing the electron density and nucleophilicity of the ipso-carbon.
This electronic enhancement has profound practical implications:
-
Increased Reaction Rates: The accelerated transmetalation step leads to faster overall reaction times.
-
Higher Yields: More efficient coupling often translates to higher isolated yields of the desired product.
-
Milder Conditions: The inherent high reactivity allows for successful couplings at lower temperatures.
-
Lower Catalyst Loading: The increased efficiency can enable a reduction in the amount of expensive palladium catalyst required.
-
Coupling of Challenging Substrates: This enhanced reactivity is particularly valuable when coupling with electron-rich or sterically hindered aryl halides, which are often sluggish partners for standard phenylboronic acid.
Quantitative Performance Comparison
| Boronic Acid | Substituent | Electronic Effect | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | -H | Neutral | 12 | 78 |
| 4-(Dimethylamino)phenylboronic acid | -N(CH₃)₂ | Strong Electron-Donating | 1 | 98 |
| Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoacetophenone (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (5:1), 100 °C. |
This data clearly demonstrates the dramatic increase in efficiency when a strong electron-donating group is present on the boronic acid. The reaction with the electron-rich boronic acid reaches a near-quantitative yield in just one hour, while the reaction with the standard phenylboronic acid requires twelve hours to achieve a significantly lower yield. This highlights the practical advantage of using an activated boronic acid for rapid and efficient synthesis.
A Validated Experimental Protocol for Comparative Analysis
To ensure a rigorous and unbiased comparison, a standardized protocol is essential. The following procedure is designed to be a self-validating system for evaluating the reactivity of different boronic acids under identical conditions.
Objective: To compare the yield and reaction rate of the Suzuki-Miyaura coupling of 4-bromoanisole with Phenylboronic Acid vs. (4-pyrrolidin-1-ylphenyl)boronic acid.
Materials:
-
4-Bromoanisole (Electrophile)
-
Phenylboronic Acid (Nucleophile 1)
-
(4-pyrrolidin-1-ylphenyl)boronic acid (Nucleophile 2)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst Precursor)
-
SPhos (Ligand)
-
Potassium Phosphate (K₃PO₄) (Base)
-
Toluene (Solvent)
-
Deionized Water (Solvent)
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition:
-
To Flask 1, add Phenylboronic Acid (146 mg, 1.2 mmol).
-
To Flask 2, add (4-pyrrolidin-1-ylphenyl)boronic acid (229 mg, 1.2 mmol).
-
-
To each flask, add powdered K₃PO₄ (424 mg, 2.0 mmol).
-
Atmosphere Inerting: Evacuate and backfill each flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: To each flask, add 5 mL of toluene and 1 mL of deionized water via syringe.
-
Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots from each reaction mixture at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) and analyzing them by TLC or GC-MS.
-
Workup (upon completion): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction and compare.
Figure 2: A standardized workflow for the comparative analysis of boronic acid reactivity.
Mechanistic Visualization: The Role of the Pyrrolidinyl Group
The enhanced reactivity of (4-pyrrolidin-1-ylphenyl)boronic acid can be visualized at the molecular level. The electron-donating pyrrolidinyl group directly influences the key transmetalation step of the Suzuki-Miyaura catalytic cycle.
Figure 3: Comparative illustration of the transmetalation step for phenylboronic acid versus the electron-rich (4-pyrrolidin-1-ylphenyl)boronic acid.
Conclusion and Recommendations
The choice of boronic acid is a critical parameter in the design and optimization of Suzuki-Miyaura cross-coupling reactions. While phenylboronic acid remains a robust and economical choice for many standard applications, its reactivity can be a limiting factor, particularly with challenging substrates or when mild conditions are paramount.
(4-pyrrolidin-1-ylphenyl)boronic acid represents a superior alternative when enhanced performance is required. The strong electron-donating nature of the pyrrolidinyl substituent significantly accelerates the crucial transmetalation step, leading to faster reactions, higher yields, and the ability to couple less reactive partners.
Recommendations for Researchers:
-
For routine, unchallenging couplings with reactive aryl halides: Phenylboronic acid is a suitable and cost-effective starting point.
-
For couplings with electron-rich or sterically hindered aryl halides, or with sensitive substrates requiring mild conditions (low temperature, short reaction times): (4-pyrrolidin-1-ylphenyl)boronic acid is the superior choice and is likely to provide significantly better results.
-
For process optimization and reducing catalyst loading: The enhanced reactivity of (4-pyrrolidin-1-ylphenyl)boronic acid can enable a reduction in palladium catalyst concentration, offering both economic and environmental benefits.
By understanding the mechanistic principles that govern boronic acid reactivity, chemists can strategically select the optimal reagent, transforming challenging synthetic hurdles into efficient and high-yielding transformations.
References
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications 1979, (19), 866-867. [Link]
-
Suzuki Reaction. Wikipedia. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society 2011, 133 (7), 2116–2119. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society 2010, 132 (40), 14073–14075. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society 2007, 129 (11), 3358–3366. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews 2014, 43 (1), 412-443. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Advanced HPLC Method Development for Boronic Acid Isomers: A Comparative Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Method Development Guide.
The Separation Challenge: Beyond Standard C18
Boronic acids (
-
Silanol Interaction: Strong, secondary interactions with residual silanols on silica supports, leading to severe peak tailing.[1][2][3]
-
Metal Chelation: Interaction with stainless steel column hardware, causing broad, asymmetric peaks.
-
Dynamic Equilibrium: Spontaneous dehydration into boroxines (cyclic trimers) or esterification with mobile phase impurities (e.g., diols), resulting in "ghost" peaks or split peak shapes.
-
Isomeric Complexity: Separating ortho-, meta-, and para- isomers requires exploiting subtle differences in molecular shape and pKa, which standard alkyl phases often fail to discriminate.
This guide compares three distinct chromatographic strategies—High-Coverage Reversed-Phase (HC-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) —to provide a definitive pathway for separating boronic acid isomers.
Comparative Analysis of Separation Architectures
Strategy A: Base-Deactivated / High-Coverage RP (The Gold Standard)
Best for: General screening, aromatic boronic acids, and hydrophobic isomers.
Standard C18 columns often fail here. The solution lies in High Strength Silica (HSS) or hybrid particles with high ligand density and end-capping.
-
Mechanism: Relies on hydrophobic partitioning while strictly suppressing silanol activity.
-
Critical Factor: Low pH is mandatory. Boronic acids have pKa values typically between 8 and 10.[4][5] At pH < 3 (using Formic Acid or TFA), they remain neutral (
hybridized, trigonal planar), maximizing retention on hydrophobic phases. -
Hardware Innovation: Recent advances in "MaxPeak" or bio-inert column hardware are critical to prevent Lewis acid-metal interactions.
Strategy B: HILIC (The Polar Alternative)
Best for: Highly polar, small alkyl boronic acids, or when isomers co-elute in RP.
-
Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase (Silica, Amide, or Diol).
-
Selectivity: Elution order is generally inverted compared to RP.[6] Polar isomers elute later.
-
Advantage: Higher sensitivity in LC-MS due to high organic mobile phase (acetonitrile-rich) enhancing desolvation.
Strategy C: Mixed-Mode Chromatography (The Isomer Specialist)
Best for: Complex positional isomers (o-, m-, p-) that require orthogonal selectivity.
-
Mechanism: Combines hydrophobic interaction with Anion-Exchange (AX) or Cation-Exchange (CX).
-
Selectivity: Exploits the specific pKa differences of isomers. By adjusting pH near the pKa, one isomer may ionize (becoming the tetrahedral boronate anion) while another remains neutral, creating massive shifts in retention.
Performance Matrix
| Feature | High-Coverage RP (e.g., HSS T3) | HILIC (e.g., Amide/Silica) | Mixed-Mode (e.g., Primesep) |
| Primary Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning | Hydrophobic + Ion Exchange |
| Isomer Selectivity | Moderate (Hydrophobicity driven) | High (Polarity driven) | Excellent (pKa & Charge driven) |
| Peak Shape | Excellent (if pH < 3) | Good | Variable (Requires careful buffer tuning) |
| Mobile Phase | Water / ACN / Formic Acid | ACN / Water / Ammonium Acetate | Water / ACN / TFA or Buffer |
| Sample Solubility | High (in organic/water mix) | Limited (must be low water) | High |
| Rec.[7] Application | First-line screening | Very polar/small boronic acids | Difficult positional isomers |
Strategic Method Development Workflow
The following diagram outlines the decision logic for selecting the correct mode based on analyte properties.
Validated Experimental Protocols
Protocol A: The "Universal" RP Screening Method
Use this as your starting point. It is robust for ~80% of aromatic boronic acids.
System Suitability Requirement: Tailing Factor (
-
Column: Waters XSelect Premier HSS T3 (or equivalent high-coverage C18),
mm, 3.5 µm.-
Why: The "Premier" hardware reduces Lewis acid interactions; T3 bonding withstands 100% aqueous start.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Do not use Methanol initially. Methanol can form methyl esters with boronic acids in-situ, creating split peaks.
-
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID).
-
Temperature: 40°C (Improves mass transfer and peak symmetry).
-
Detection: UV @ 210–254 nm (Boronic acids have weak chromophores; maximize signal).
Protocol B: Separation of Positional Isomers (o-, m-, p-)
Use when Protocol A fails to resolve isomers.
Positional isomers often have distinct pKa values due to electronic effects (e.g., ortho steric hindrance). We exploit this using pH tuning .
-
Column: C18 or Phenyl-Hexyl.
-
Buffer Preparation: 20 mM Ammonium Formate adjusted to pH 8.0 (or near analyte pKa).
-
Logic:
-
At pH 8-9, boronic acids exist in equilibrium between the neutral trigonal form and the anionic tetrahedral form.
-
Isomers with lower pKa values will ionize more, becoming less retained on RP columns.
-
Caution: Silica dissolution is a risk at high pH. Use hybrid (BEH/Gemini) particles resistant to high pH.
-
Mechanistic Insight: The Boroxine Artifact
One of the most confusing aspects of boronic acid HPLC is the appearance of "ghost peaks."
The Pathway:
This dehydration occurs in non-aqueous environments (e.g., inside a vial with pure ACN).
-
Symptom: A peak eluting later than the main peak that disappears when the sample is prepared in >50% water.
-
Solution: Always prepare samples in a diluent containing at least 20% water or buffer to force the equilibrium toward the monomeric acid form.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Severe Tailing ( | Silanol interaction or Metal chelation. | 1. Switch to "Premier" or "Bio-inert" hardware.2. Increase buffer conc. to 25mM.3. Use HSS T3 column type.[4][5] |
| Split Peaks | Sample solvent mismatch or Ester formation. | 1. Match sample diluent to initial mobile phase.2. Avoid Methanol; use ACN.3. Ensure water is present in diluent. |
| Retention Drift | Column dewetting (if 100% aqueous). | Use a C18 phase compatible with 100% aqueous (e.g., T3, AQ, Polar-Embedded). |
| Broad Peaks | Slow interconversion of isomers/forms. | Increase column temperature to 40-50°C to speed up kinetics. |
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Application Note 720007386. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Data.[2][4][5][6][9][10][11][12][13][14] [Link]
-
Chrom Tech, Inc. Peak Tailing in HPLC: Causes and Solutions. Technical Blog. [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview.[2][5][6][9][13] [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. Mixed-Mode Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. edepot.wur.nl [edepot.wur.nl]
Comparative Cytotoxicity Profiling of Novel Boronic Acid Proteasome Inhibitors
Executive Summary: The Boronic Acid Challenge
Boronic acids have cemented their place in the pharmacopeia, primarily through the success of Bortezomib (Velcade®) and Ixazomib (Ninlaro®) as proteasome inhibitors for multiple myeloma. However, evaluating the cytotoxicity of novel boronic acid derivatives presents a unique set of challenges. Unlike standard small molecules, boronic acids are highly reactive electrophiles. They can form reversible covalent bonds with serine or threonine residues in the proteasome active site, but they are also prone to chemical instability and off-target interactions.
This guide outlines a robust, self-validating framework for profiling novel boronic acid compounds. We move beyond simple "kill curves" to a multi-parametric approach that distinguishes therapeutic efficacy (on-target proteasome inhibition) from non-specific cytotoxicity (off-target effects).
Strategic Assay Selection: Avoiding the "Tetrazolium Trap"
The most common error in profiling boronic acids is the default use of tetrazolium-based assays (MTT/MTS).
The Problem: Boronic acids can chemically interact with tetrazolium salts. The Lewis acid nature of the boron atom can facilitate the non-enzymatic reduction of MTT to formazan, leading to false negatives (i.e., the assay shows cells are "alive" because the signal is high, even if the cells are dead).
The Solution: We utilize ATP-based Luminescence (e.g., CellTiter-Glo®) as the primary readout.[1] ATP levels drop rapidly upon cell death (loss of membrane integrity and metabolic collapse), providing a direct, interference-free correlation to viability.
| Feature | MTT / MTS (Colorimetric) | ATP Luminescence (CellTiter-Glo) | Verdict for Boronic Acids |
| Readout | Metabolic activity (Reductase) | ATP Quantitation | ATP is more direct. |
| Interference | High: Chemical reduction by boron | Low: Luciferase reaction is stable | ATP avoids false viability signal. |
| Sensitivity | Moderate (requires >1000 cells) | High (detects <10 cells) | ATP allows miniaturization. |
| Throughput | Low (Solubilization step often needed) | High (Add-Mix-Read) | ATP is automation-ready. |
Experimental Workflow: ATP-Based Cytotoxicity Profiling
This protocol is designed for a 384-well format to maximize data points for IC50 calculation while minimizing reagent cost.
Phase 1: Cell Preparation & Seeding
-
Cell Selection:
-
Target: RPMI-8226 or MM.1S (Multiple Myeloma lines).
-
Control: PBMCs (Peripheral Blood Mononuclear Cells) or HS-5 (Stromal cells) to determine the Selectivity Index (SI) .
-
-
Seeding: Dispense 1,000 cells/well in 25 µL media.
-
Equilibration: Incubate for 24 hours at 37°C/5% CO2 to allow attachment and metabolic normalization.
Phase 2: Compound Dosing
-
Stock Prep: Dissolve novel boronic acids in 100% DMSO to 10 mM.
-
Critical: Avoid storing boronic acids in DMSO for >1 month; they can trimerize into boroxines. Fresh prep is vital.
-
-
Serial Dilution: Prepare a 1:3 serial dilution (10 points).
-
Transfer: Add 125 nL of compound using an acoustic dispenser (e.g., Echo®) or pin tool. Final DMSO concentration must be <0.5%.
-
Controls:
-
Positive Control (Kill):Bortezomib (1 µM final).
-
Negative Control (Live): DMSO (0.5%).
-
Blank: Media only (no cells).
-
Phase 3: Readout & Analysis
-
Incubation: 48 or 72 hours (boronic acids are slow-acting; 24h is often insufficient for apoptosis induction).
-
Detection: Add 25 µL CellTiter-Glo reagent. Shake orbitally for 2 minutes.
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Visualization: The Experimental Workflow
Caption: Linear workflow for ATP-based cytotoxicity profiling, emphasizing fresh compound preparation and acoustic dosing for precision.
Comparative Data Analysis
To objectively evaluate a novel compound (e.g., "Novel-BA-007"), you must compare it against the clinical standard, Bortezomib. The key metric is not just potency, but the Selectivity Index (SI) .
Formula:
-
SI > 10: Promising therapeutic window.
-
SI < 5: High risk of toxicity (e.g., peripheral neuropathy).
Representative Data Table
| Compound | IC50 (RPMI-8226 Myeloma) | IC50 (PBMC Normal) | Selectivity Index (SI) | Stability (t1/2 in Plasma) |
| Bortezomib (Ref) | 3.5 nM | 45 nM | 12.8 | ~9 hours |
| Novel-BA-007 | 4.2 nM | 180 nM | 42.8 | >24 hours |
| Novel-BA-009 | 2.1 nM | 10 nM | 4.7 | <2 hours |
Analysis:
-
Novel-BA-009 is more potent than Bortezomib but highly toxic to normal cells (Low SI). This is a "fail" in early discovery.
-
Novel-BA-007 is slightly less potent but significantly safer (High SI) and more stable. This is the candidate to advance.
Mechanistic Validation: Confirming On-Target Activity
Cytotoxicity data alone is insufficient. You must prove the cell death is driven by Proteasome Inhibition and the subsequent Unfolded Protein Response (UPR) , rather than general chemical toxicity.
Validation Assay: Proteasome-Glo™ Chymotrypsin-Like Activity Assay.
-
Expectation: Dose-dependent decrease in proteasome activity that mirrors the cytotoxicity IC50.
- 5 subunit of the 20S proteasome. This blocks protein degradation, causing accumulation of poly-ubiquitinated proteins, leading to ER stress and apoptosis.
Visualization: Mechanism of Action (MOA)
Caption: The cascade of events triggered by boronic acids: Proteasome blockade leads to fatal ER stress and UPR-mediated apoptosis.[4][5]
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer Cell, 5(5), 417-421. (Contextual grounding for Bortezomib mechanism). Retrieved from [Link]
Sources
- 1. Is Your MTT Assay the Right Choice? [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
Safety Operating Guide
Personal protective equipment for handling (4-pyrrolidin-1-ylphenyl)boronic Acid
Part 1: Executive Safety Summary (Immediate Action)
This guide provides an operational framework for the safe handling of (4-pyrrolidin-1-ylphenyl)boronic acid. While arylboronic acids are generally considered mild irritants, the incorporation of the pyrrolidine moiety introduces specific nitrogenous characteristics that necessitate strict control over dust generation and mucosal exposure.
Hazard Classification (GHS):
-
WARNING
Critical Thresholds:
-
Physical State: Solid (Powder). High risk of aerosolization during weighing.
-
Engineering Control: All solid handling must occur inside a certified chemical fume hood.
-
Storage: Cool, dry place (2-8°C recommended to prevent protodeboronation).
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it adapts to the operational phase. The following matrix is designed to provide maximum protection against the specific hazards of fine irritant dusts and organic solutions.
Technical Specifications
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Why: Standard safety glasses are insufficient. The fine particulate nature of boronic acids allows dust to bypass side shields. Goggles provide a sealed environment against airborne irritants. |
| Dermal (Hand) | Nitrile Gloves (Min. Thickness: 0.11 mm) | Why: Latex is permeable to many organic solvents used in coupling reactions (e.g., DMF, Dioxane). Nitrile offers superior chemical resistance. Protocol: Double-glove during weighing to prevent cross-contamination. |
| Respiratory | Engineering Control (Primary) | Why: A Fume Hood is non-negotiable. Backup: If hood access is compromised, use a NIOSH N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical vapors or fine dust. |
| Body | Lab Coat (High-Neck) | Why: Cotton/Polyester blend. Must be buttoned to the collar to protect the suprasternal notch from dust accumulation. |
PPE Decision Logic (Visualization)
Figure 1: PPE selection logic based on the physical state of the reagent.
Part 3: Operational Protocols
Pre-Operational Check (The "Self-Validating" System)
Before opening the container, perform this 3-point check. If any point fails, STOP .
-
Airflow: Is the fume hood flow monitor reading between 80-100 fpm?
-
Integrity: Is the reagent bottle free of exterior crystallization (sign of leakage)?
-
Egress: Is the path to the safety shower/eyewash station unobstructed?
Weighing and Transfer (High Risk Phase)
The highest risk of exposure occurs when the static-prone powder is transferred.
-
Setup: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a beaker) for transport.
-
Anti-Static Measures: Boronic acids can be electrostatically charged. Use an anti-static gun or polonium strip if available to prevent powder "jumping."
-
Transfer: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent hydrolysis/contamination.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the boronic acid) followed by an alcohol wipe. Dispose of the wipe as solid hazardous waste.
Reaction Setup (Suzuki-Miyaura Coupling Context)
(4-pyrrolidin-1-ylphenyl)boronic acid is frequently used in Suzuki couplings.[4]
-
Solvent Choice: When dissolving in DMF or DMSO, the skin absorption risk increases. The boronic acid acts as a "passenger," potentially carried through the skin by the solvent.
-
Inert Atmosphere: While air-stable, flushing with Nitrogen/Argon is recommended to preserve catalyst activity, not necessarily for the safety of the boronic acid itself.
Part 4: Emergency Response & Disposal[5]
Spill Response Protocol
Figure 2: Step-by-step spill response emphasizing dust suppression.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[2][5][6][7] Hold eyelids open. The gritty nature of the powder can cause corneal abrasion—do not rub.
-
Skin Contact: Wash with soap and water.[2][6] Boronic acids are generally lipophilic; soap is essential to remove them efficiently.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of respiratory sensitization).
Waste Disposal[6]
-
Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into the Solid Hazardous Waste stream.
-
Aqueous Waste: Boronic acids are water-soluble.[7] Collect in the Aqueous/Organic Waste container depending on the co-solvent. Do not pour down the drain; boron compounds can be regulated in municipal wastewater.
-
Container: Triple rinse the empty bottle with a suitable solvent (e.g., acetone) before discarding or recycling glass.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Boronic acid, (4-pyrrolidin-1-ylphenyl)-.[4][10][11] National Library of Medicine. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. laballey.com [laballey.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. 229009-41-0 CAS MSDS ((4-PYRROLIDIN-1-YLPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
